molecular formula C21H24FNO3 B11078007 1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide

Cat. No.: B11078007
M. Wt: 357.4 g/mol
InChI Key: YTKYJHIIXFYMJO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexanecarboxamide core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an amine, such as 4-fluoroaniline, under appropriate conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the coupling of the 3,4-dimethoxyphenyl group to the cyclohexanecarboxamide core, which can be done using various coupling reagents and catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanone: This compound has a similar structure but differs in the presence of a propanone group instead of a cyclohexanecarboxamide group.

    4-Amino-5-(4-fluorophenyl)-6,7-dimethoxyquinoline: This compound shares the 3,4-dimethoxyphenyl and 4-fluorophenyl groups but has a quinoline core.

Properties

Molecular Formula

C21H24FNO3

Molecular Weight

357.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C21H24FNO3/c1-25-18-11-6-15(14-19(18)26-2)21(12-4-3-5-13-21)20(24)23-17-9-7-16(22)8-10-17/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,24)

InChI Key

YTKYJHIIXFYMJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)NC3=CC=C(C=C3)F)OC

Origin of Product

United States

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